molecular formula C14H19NO3 B4647727 N-allyl-4-(2-methoxyphenoxy)butanamide

N-allyl-4-(2-methoxyphenoxy)butanamide

Cat. No.: B4647727
M. Wt: 249.30 g/mol
InChI Key: DVPCFXQFUWWIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(2-methoxyphenoxy)butanamide is a high-purity synthetic organic compound intended for research and development purposes. This butanamide derivative features an allyl group and a 2-methoxyphenoxy ether moiety in its structure, which may be of interest in various pharmacological and chemical exploration studies. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a standard in analytical method development. Its specific mechanism of action and full research applications are areas of ongoing scientific investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-prop-2-enylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-10-15-14(16)9-6-11-18-13-8-5-4-7-12(13)17-2/h3-5,7-8H,1,6,9-11H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPCFXQFUWWIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 2-Methoxyphenoxy Moieties

Several compounds share the 2-methoxyphenoxy group, which is critical for biological activity and chemical reactivity:

(2R,S)-1-(6-Methoxy-4-(Methoxymethyl)-1H-Indol-5-yloxy)-3-(2-(2-Methoxyphenoxy)Ethylamino)Propan-2-ol (Compounds 10 and 11)
  • Structure: Combines 2-methoxyphenoxyethylamino and indolyloxy groups .
  • Synthesis : Synthesized via literature methods with yields of 70% and 68%, respectively, indicating moderate synthetic accessibility .
  • Activity: Demonstrated antiarrhythmic, hypotensive, and α1-/α2-/β1-adrenoceptor binding affinity, highlighting the role of the 2-methoxyphenoxy group in cardiovascular targeting .
Methocarbamol
  • Structure: Contains a 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate group .
  • Function: A muscle relaxant with >98% purity (HPLC), emphasizing the pharmacological relevance of 2-methoxyphenoxy derivatives .
  • Key Difference: The carbamate group in methocarbamol contrasts with the amide in N-allyl-4-(2-methoxyphenoxy)butanamide, which may alter metabolic stability or receptor interactions.
Lignin Model Compounds (e.g., 2-(2-Methoxyphenoxy)-1-(3,4-Dimethoxyphenyl)Ethanol)
  • Structure: Features β-O-4 bonds involving 2-methoxyphenoxy groups .
  • Reactivity: β-O-4 bonds cleave under mild alkaline conditions (0.5 mol/l KOtBu at 30°C), suggesting that similar ether linkages in this compound may influence its chemical stability .

Insights :

  • The 2-methoxyphenoxy group is associated with adrenoceptor modulation, as seen in Compounds 10 and 11.
  • The amide group in this compound may confer metabolic resistance compared to ester or carbamate functionalities.

Q & A

Q. What are the standard synthetic routes for N-allyl-4-(2-methoxyphenoxy)butanamide, and how is purity ensured?

The synthesis typically involves multi-step protocols, including:

  • Intermediate formation : Cyclic intermediates like 1,3-dioxolane derivatives may be used to stabilize reactive groups during synthesis .
  • Amide coupling : Reaction of activated carboxylic acids with allylamine derivatives under conditions optimized for yield (e.g., DMF as solvent, carbodiimide catalysts) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity, monitored by HPLC or TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the allyl group (δ 5.1–5.8 ppm for vinyl protons) and methoxyphenoxy moiety (δ 3.8 ppm for OCH3_3) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C15_{15}H19_{19}NO4_4) and detects fragmentation patterns .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (aryl-O-CH3_3) confirm functional groups .

Q. What are the primary research applications of this compound in early-stage studies?

  • Biochemical probes : The allyl group enables click chemistry for protein labeling, while the methoxyphenoxy moiety may modulate solubility .
  • Enzyme inhibition : Preliminary screens target hydrolases or oxidoreductases due to structural similarity to known inhibitors (e.g., leukotriene A-4 hydrolase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
  • Metabolite screening : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Target engagement assays : Employ techniques like thermal shift profiling to confirm direct binding to purported biological targets .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Catalyst screening : Transition metal catalysts (e.g., Pd for allylation) improve regioselectivity .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress and abort batches with >0.5% impurities .
  • Crystallization engineering : Use anti-solvent addition to enhance crystal purity, guided by XRD data .

Q. How is the compound’s stereochemical integrity maintained during synthesis?

  • Chiral auxiliaries : Temporarily introduce groups to control stereochemistry at the butanamide backbone, later removed via hydrolysis .
  • Enantiomeric resolution : Chiral HPLC with cellulose-based columns separates R/S isomers, confirmed by optical rotation .

Q. What computational methods aid in predicting its pharmacokinetic properties?

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with logP and bioavailability using datasets from analogous amides .

Q. How do researchers address discrepancies in spectroscopic vs. crystallographic data?

  • X-ray diffraction : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) by determining the solid-state structure .
  • Dynamic NMR : Study temperature-dependent spectra to identify conformational flexibility causing signal splitting .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal techniques (e.g., NMR with X-ray) and reference standards from pharmacopeial guidelines .
  • Advanced analytics : Combine hyphenated techniques (e.g., LC-MS/MS) for impurity profiling and stability studies under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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